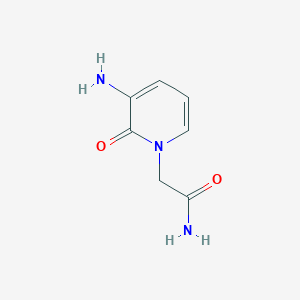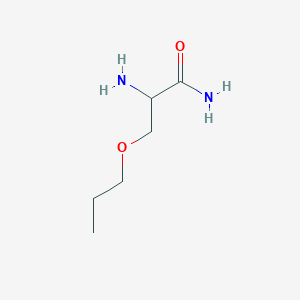
2-Amino-3-propoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-propoxypropanamide is an organic compound with the molecular formula C6H14N2O2 It is a derivative of propanamide, featuring an amino group at the second position and a propoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-propoxypropanamide typically involves the reaction of 3-chloropropanamide with propylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the amino group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-propoxypropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-propoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-propoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methoxypropanamide: Similar structure but with a methoxy group instead of a propoxy group.
2-Amino-3-ethoxypropanamide: Features an ethoxy group instead of a propoxy group.
2-Amino-3-butoxypropanamide: Contains a butoxy group in place of the propoxy group.
Uniqueness
2-Amino-3-propoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The propoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-amino-3-propoxypropanamide |
InChI |
InChI=1S/C6H14N2O2/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
Clave InChI |
OJUQYOIZYKGSRN-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


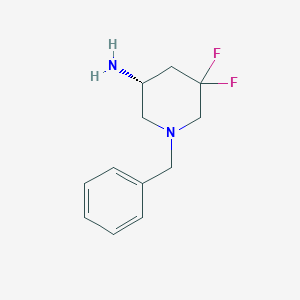
![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)
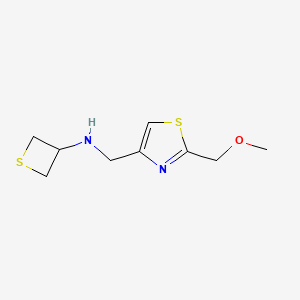
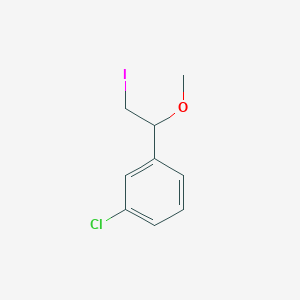
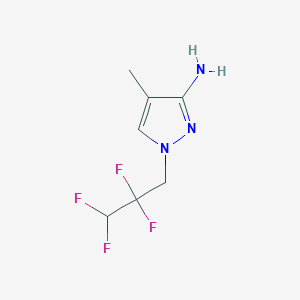
![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
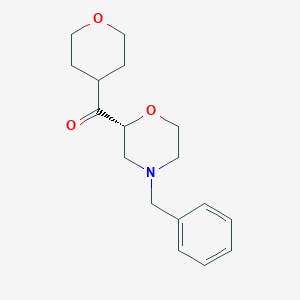
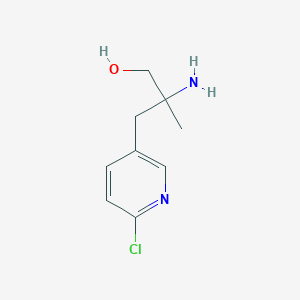
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
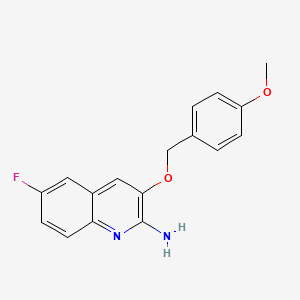
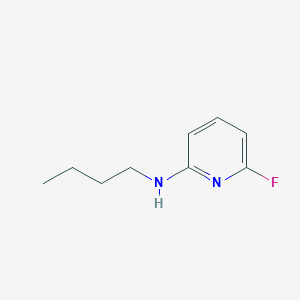
![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
